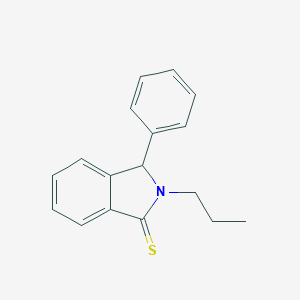

3-Phenyl-2-propyl-1-isoindolinethione

Descripción

3-Phenyl-2-propyl-1-isoindolinethione is an isoindoline derivative characterized by a thione (C=S) group at position 1, a phenyl substituent at position 3, and a propyl chain at position 2. Its molecular formula is inferred as C₁₇H₁₇NS, with a molar mass of approximately 267.4 g/mol. The thione group distinguishes it from oxygen-containing analogs (e.g., diones) and may influence its reactivity, particularly in coordination chemistry or as a hydrogen-bond acceptor.

Propiedades

Fórmula molecular |

C17H17NS |

|---|---|

Peso molecular |

267.4 g/mol |

Nombre IUPAC |

3-phenyl-2-propyl-3H-isoindole-1-thione |

InChI |

InChI=1S/C17H17NS/c1-2-12-18-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17(18)19/h3-11,16H,2,12H2,1H3 |

Clave InChI |

LWKZVAJQVNSTMR-UHFFFAOYSA-N |

SMILES |

CCCN1C(C2=CC=CC=C2C1=S)C3=CC=CC=C3 |

SMILES canónico |

CCCN1C(C2=CC=CC=C2C1=S)C3=CC=CC=C3 |

Solubilidad |

8.8 [ug/mL] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

3-Chloro-N-phenyl-phthalimide ()

- Structure : Features an isoindoline-1,3-dione core with a chlorine substituent at position 3 and an N-phenyl group (Fig. 1).

- Functional Groups : Two ketone (dione) groups at positions 1 and 3, a chloro substituent at position 3, and an N-phenyl group.

- Applications: Used in synthesizing polyimides, such as 3,3'-bis(N-phenylphthalimide), which serve as monomers for high-performance polymers .

- Key Differences :

- Functional Groups : Dione (C=O) vs. thione (C=S) at position 1.

- Substituents : Chloro (electron-withdrawing) at position 3 vs. phenyl (electron-donating) in the target compound.

- Reactivity : The chloro group may facilitate nucleophilic substitution reactions, while the thione group could enhance metal coordination or redox activity.

2-[3-(2-Phenyl-1,3-Dioxolan-2-Yl)Propyl]Isoindole-1,3-Dione ()

- Structure : Contains an isoindoline-1,3-dione core with a propyl chain at position 2 linked to a 2-phenyl-1,3-dioxolane moiety.

- Functional Groups : Two ketone groups (dione) and a dioxolane ring (cyclic ether).

- Molecular Data: C₂₀H₁₉NO₄, molar mass 337.37 g/mol, stored at 2–8°C .

- Key Differences :

- Functional Groups : Dione (C=O) vs. thione (C=S) at position 1.

- Substituents : A bulky dioxolane-phenyl-propyl group at position 2 vs. a simpler propyl group in the target.

- Stability : The dioxolane ring may improve hydrolytic stability compared to the thione group, which is prone to oxidation.

Data Table: Structural and Functional Comparison

Research Findings and Insights

- Synthetic Challenges :

- Reactivity Trends :

- Thione-containing compounds exhibit distinct reactivity, such as forming metal-sulfur bonds, unlike dione or chloro-substituted analogs.

- Stability Considerations :

- The dioxolane group in ’s compound enhances stability against hydrolysis, whereas the thione group in the target compound requires protection from oxidizing agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.